2-(1H-Benzo[d]imidazol-5-yl)propanenitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9N3 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
2-(3H-benzimidazol-5-yl)propanenitrile |
InChI |
InChI=1S/C10H9N3/c1-7(5-11)8-2-3-9-10(4-8)13-6-12-9/h2-4,6-7H,1H3,(H,12,13) |
InChI Key |
ZZJGMBNQZNIETK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=CC2=C(C=C1)N=CN2 |
Origin of Product |
United States |
Investigations into Biological Activities of Benzimidazole Propanenitrile Analogues
Antimycobacterial Activity Researchnih.govdergipark.org.trnih.gov
Derivatives of benzimidazole-propanenitrile have been a subject of significant research in the quest for new antitubercular agents, demonstrating notable efficacy against both replicating and non-replicating forms of Mycobacterium tuberculosis.
In Vitro Efficacy Assessments Against Mycobacterium tuberculosis Strainsnih.govdergipark.org.trnih.gov
Several studies have reported the synthesis and in vitro evaluation of benzimidazole-propanenitrile analogues against the virulent M. tuberculosis H37Rv strain. In one study, a series of benzimidazole-acrylonitrile hybrid derivatives were synthesized, with compound 3b emerging as the most potent, exhibiting a Minimum Inhibitory Concentration (MIC) of 0.78 μg/mL. nih.gov This activity level is noteworthy when compared to the standard antitubercular drug ethambutol, which has an MIC of 1.56 μg/mL. nih.gov
In a separate investigation focused on 2-(benzimidazol-2-yl)-3-(4-(4-substitutedpiperazin-1-yl)phenyl)propanenitrile derivatives, compound 4c was identified as the most active, displaying an MIC of 1.56 μg/mL against M. tuberculosis H37Rv. dergipark.org.tr Further research into other novel benzimidazole (B57391) derivatives has identified compounds with even greater potency, with some showing MIC values of less than 0.2 μM. nih.gov
| Compound | MIC (μg/mL) | Reference |
|---|---|---|
| Compound 3b | 0.78 | nih.gov |
| Compound 4c | 1.56 | dergipark.org.tr |
| Ethambutol (Standard) | 1.56 | nih.gov |
Activity against Specific Mycobacterial Physiological States, including Nutrient Starvationnih.govdergipark.org.trnih.govnih.gov
A critical challenge in tuberculosis therapy is the presence of dormant or non-replicating bacilli, which exhibit phenotypic resistance to many standard drugs. The efficacy of benzimidazole-propanenitrile analogues has been assessed in models that mimic these persistent states, such as nutrient starvation.
Compound 3b demonstrated significant activity against dormant mycobacteria, achieving a 2.8 log-fold reduction in the bacterial count of nutrient-starved M. tuberculosis. nih.gov This level of bactericidal action is more potent than that of first-line drugs like isoniazid (B1672263) and rifampicin (B610482) under similar conditions. nih.gov Similarly, compound 4c showed a 2.1 log reduction against nutrient-starved mycobacteria, indicating its potential to target persistent forms of the bacteria. dergipark.org.tr Other studies on related substituted benzimidazoles, such as SB-P3G2 and SB-P8B2 , have also confirmed their activity against non-replicating M. tuberculosis under low-oxygen conditions. nih.govnih.gov At a concentration of 4 μg/mL, SB-P3G2 and SB-P8B2 reduced the survival of M. tuberculosis H37Rv by 72% and 59%, respectively. nih.gov
Identification and Characterization of Mycobacterial Enzymatic Targets (e.g., Lysine epsilon aminotransferase (LAT))dergipark.org.trnih.gov
To understand the mechanism of action, researchers have investigated the potential enzymatic targets of these compounds within M. tuberculosis. One such target is Lysine epsilon-aminotransferase (LAT), an enzyme considered crucial for the pathogen's persistence and tolerance to antibiotics. dergipark.org.trnih.gov For the promising compound 4c , molecular docking studies were conducted to predict its binding orientation within the active site of the M. tuberculosis LAT enzyme. dergipark.org.tr These computational analyses suggest that the observed antimycobacterial activity of compound 4c may be attributed to its inhibitory effect on LAT, highlighting a potential mechanism for its efficacy against both active and dormant bacteria. dergipark.org.tr
Anticancer Activity Researchnih.govnih.govnih.govjksus.orgnih.govnih.govresearchgate.netnih.gov
The structural versatility of the benzimidazole core has also led to extensive investigation into its potential as an anticancer agent. Analogues have been profiled for their cytotoxic effects against various human cancer cell lines and studied for their ability to inhibit key molecular targets involved in cancer progression.
In Vitro Cytotoxicity Profiling in Human Cancer Cell Lines (e.g., Lung Carcinoma (A549), Breast Cancer (MCF-7))nih.govnih.govjksus.orgresearchgate.net
Benzimidazole derivatives have been systematically evaluated for their ability to inhibit the proliferation of human cancer cells. A series of benzimidazole-piperazine hybrids demonstrated significant antiproliferative effects against both human lung carcinoma (A549) and breast cancer (MCF-7) cell lines. researchgate.net Among these, compound 17 showed a balanced and potent cytotoxic effect, with IC50 values of 5.4 μM against A549 cells and 4.2 μM against MCF-7 cells. researchgate.net Other hybrids in the same series also exhibited noteworthy activity, with IC50 values in the range of 2.8–7.8 μM against the A549 cell line. researchgate.net
Further studies on different benzimidazole derivatives have reinforced these findings. One investigation identified compound 12 as highly cytotoxic against the A549 cell line, with an IC50 value of 3.98 µg/ml. nih.gov Another synthesized benzimidazole derivative, se-182 , also showed a high cytotoxic effect against A549 cancer cells, with an IC50 value of 15.80 µg/mL. jksus.org
| Compound | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Compound 17 | A549 (Lung) | 5.4 μM | researchgate.net |
| MCF-7 (Breast) | 4.2 μM | researchgate.net | |
| Compound 12 | A549 (Lung) | 3.98 µg/ml | nih.gov |
| se-182 | A549 (Lung) | 15.80 µg/mL | jksus.org |
| Benzimidazole 4 | MCF-7 (Breast) | 8.86 ± 1.10 μg/mL | nih.gov |
Molecular Target Identification and Inhibition Studiesnih.govnih.govnih.govnih.govnih.gov
Research into the anticancer mechanisms of benzimidazole analogues has identified several key molecular targets.
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TKI): A series of novel benzimidazole analogues were synthesized and tested as inhibitors of EGFR, a receptor tyrosine kinase that is highly expressed in certain cancers like breast carcinoma. Many of these compounds showed potent antitumor activity against the MCF-7 cell line, with IC50 values in the micro- to nanomolar range. nih.gov In a separate study, a series of 2-aryl benzimidazole compounds were identified as multi-target kinase inhibitors, with compound 5a demonstrating good EGFR inhibitory activity. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase: VEGFR-2 is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. Novel benzimidazole-oxadiazole derivatives were designed as specific inhibitors of VEGFR-2. nih.gov Compounds 4c and 4d from this series were particularly effective, inhibiting the VEGFR-2 enzyme with IC50 values of 0.475 µM and 0.618 µM, respectively. nih.gov The 2-aryl benzimidazole compound 5a also showed moderate inhibitory activity against VEGFR-2. nih.gov
Human Topoisomerase I: DNA topoisomerases are enzymes that resolve topological problems in DNA during cellular processes. nih.gov Topoisomerase I (Topo I) is a validated target for anticancer drugs. nih.gov Certain benzimidazole derivatives have been identified as selective inhibitors of human Topo I. nih.gov These compounds act as "topoisomerase poisons," meaning they stabilize the complex formed between the enzyme and DNA, which ultimately leads to cell death. nih.gov For instance, the benzimidazole DMA , an analogue of Hoechst 33342, was found to be a selective inhibitor of human DNA topoisomerase I. nih.gov
Antimicrobial and Antifungal Activity Investigations
Benzimidazole derivatives have been extensively studied for their potential to combat microbial infections. nih.gov The unique structural features of the benzimidazole nucleus allow for diverse chemical modifications, leading to compounds with significant efficacy against various pathogens. nih.gov
Research into benzimidazole-propanenitrile analogues and related structures has revealed promising broad-spectrum antimicrobial and antifungal activities. nih.gov Laboratory (in vitro) studies have tested these compounds against a panel of standard bacterial and fungal strains as well as clinical isolates. nih.gov
Evaluations have demonstrated that certain benzimidazole derivatives exhibit considerable growth inhibition against both Gram-positive and Gram-negative bacteria, and fungi. nih.gov For instance, studies on 2-substituted-1H-benzimidazole derivatives have shown good antibacterial activity, while specific analogues also display potent antifungal effects. nih.gov Similarly, derivatives of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole have been tested against Candida albicans, Escherichia coli, Staphylococcus aureus, and Mycobacterium smegmatis, with many of the compounds demonstrating activity against multiple microbial species. nih.gov
The antimicrobial spectrum often includes clinically relevant pathogens. In one study, the most susceptible organisms to certain benzoxazole (B165842) derivatives, which are structurally related to benzimidazoles, were S. aureus isolates. nih.gov Gram-negative bacteria like E. coli and Pseudomonas aeruginosa sometimes show higher resistance. nih.gov The efficacy of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. nih.gov Structure-activity relationship (SAR) studies indicate that the type and position of substituents on the benzimidazole ring are crucial for the potency and spectrum of antimicrobial activity. nih.govnih.gov For example, the presence of electron-withdrawing groups on the aromatic ring, such as Cl, Br, and NO2, has been shown to enhance the antimicrobial activity of some benzimidazole-pyrazole hybrids. nih.gov
Table 1: Representative Antimicrobial Activity of Benzimidazole Analogues This table is interactive. You can sort and filter the data.
| Compound Type | Target Microorganism | Activity Level | Reference |
|---|---|---|---|
| 2-Substituted Benzimidazoles | S. aureus, B. subtilis | Good Antibacterial | nih.gov |
| 2-Substituted Benzimidazoles | C. albicans | Good Antifungal | nih.gov |
| Indolylbenzo[d]imidazoles | C. albicans | High Activity | nih.gov |
| Benzimidazole-Pyrazoles | E. coli, P. aeruginosa | High Inhibition | nih.gov |
| Benzoxazole Derivatives | S. aureus | High Susceptibility | nih.gov |
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously difficult to eradicate and contribute to chronic infections and antimicrobial resistance. nih.gov Consequently, there is significant interest in developing compounds that can prevent or disrupt biofilm formation.
A novel benzimidazole molecule, identified as antibiofilm compound 1 (ABC-1), has been shown to prevent biofilm formation by a wide range of both Gram-negative and Gram-positive pathogens, including P. aeruginosa and S. aureus. nih.gov Notably, ABC-1 is effective at nanomolar concentrations and does not inhibit bacterial growth, suggesting it acts as a true anti-biofilm agent rather than a conventional antibiotic. nih.gov It has demonstrated efficacy on various surfaces, including polystyrene and medically relevant silicone catheters. nih.gov The effectiveness of ABC-1 at such low concentrations highlights the potential of the benzimidazole scaffold for developing potent anti-biofilm therapeutics. nih.gov
To overcome microbial resistance, research is focused on novel cellular targets. Benzimidazole derivatives have been found to interfere with several essential bacterial processes.
FtsZ Protein Inhibition: The filamenting temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division, forming the Z-ring that initiates cytokinesis. nih.govmdpi.com It is a structural homolog of eukaryotic tubulin, making it an attractive target for new antibacterial agents. nih.gov Several studies have shown that substituted benzimidazole derivatives can inhibit the polymerization of FtsZ. nih.govnih.gov For example, certain benzimidazole-2-carboxamides were identified as potent inhibitors of Bacillus subtilis FtsZ and were also active against isoniazid-resistant Mycobacterium tuberculosis (Mtb), suggesting Mtb FtsZ as a possible target. nih.gov The inhibition of FtsZ assembly disrupts cell division, leading to bacterial death. nih.govmdpi.com This mechanism is considered a promising strategy for developing new antibiotics against pathogens like Streptococcus pneumoniae. mdpi.com
Pyruvate (B1213749) Kinase Inhibition: Enzymes essential for bacterial metabolism, such as pyruvate kinases, have also been identified as targets for benzimidazole compounds. nih.gov These enzymes play a critical role in glycolysis, and their inhibition can disrupt the central carbon metabolism of bacteria, leading to an antistaphylococcal effect. The benzimidazole fragment has been identified as an inhibitor of these essential kinase enzymes. nih.gov More broadly, the benzimidazole scaffold is common in various kinase inhibitors, where it can either bind to the hinge region of the enzyme or act as a scaffold, often competing with ATP. nih.govnih.gov
Anti-inflammatory Activity Research
The benzimidazole structure is also recognized as a valuable pharmacophore for developing anti-inflammatory agents. nih.gov Chronic inflammation is a factor in numerous diseases, driving the search for new and effective treatments. researchgate.net
A standard and widely used preclinical model for evaluating the acute anti-inflammatory activity of new compounds is the carrageenan-induced paw edema test in rodents, typically rats or mice. nih.govresearchgate.netnih.gov In this model, a subplantar injection of carrageenan, a seaweed-derived polysaccharide, induces a localized and reproducible inflammatory response characterized by swelling (edema). nih.gov
The efficacy of test compounds, such as benzimidazole-propanenitrile analogues, is assessed by measuring the reduction in paw volume or thickness over several hours compared to a control group that receives no treatment and a positive control group treated with a standard non-steroidal anti-inflammatory drug (NSAID) like diclofenac (B195802) sodium or indomethacin. nih.govresearchgate.netmdpi.com Several studies have demonstrated that substituted benzimidazole derivatives can cause a prominent reduction in paw edema. nih.govresearchgate.net For instance, certain derivatives administered at a dose of 100 mg/kg showed significant inhibition of paw edema, with efficacy comparable to the standard drug aceclofenac. researchgate.net The percentage of inhibition is a key metric, with some benzimidazole compounds showing over 60% inhibition of edema after 3 hours. researchgate.net
Table 2: Example of In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model This table is interactive. You can sort and filter the data.
| Compound Group | Animal Model | Standard Drug | Outcome | Reference |
|---|---|---|---|---|
| 2-Substituted Benzimidazoles | Mice | Diclofenac Sodium | Comparable anti-inflammatory effect to standard | nih.gov |
| Substituted Benzimidazoles | Rats | Aceclofenac | Prominent activity (% inhibition: 79-86%) | researchgate.net |
| Benzoxazolinone-based thiadiazoles | Not Specified | Indomethacin | Potent activity (% inhibition: ~62-67%) | researchgate.net |
| 1,3,5-Triazine derivatives | Wistar Rats | Indomethacin | Stronger activity than standard at 200 mg/kg | mdpi.com |
The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation and pain. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal lining, and COX-2, which is typically induced at sites of inflammation. nih.gov Consequently, selective inhibition of COX-2 over COX-1 is a major goal in developing safer anti-inflammatory drugs. nih.gov
Investigations into benzimidazole-propanenitrile analogues often include in vitro assays to determine their ability to inhibit COX-1 and COX-2 enzymes. nih.govnih.gov These assays measure the enzymatic activity in the presence of varying concentrations of the test compound to determine the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. nih.gov The ratio of IC50 values (COX-1/COX-2) provides a selectivity index, with a higher value indicating greater selectivity for COX-2. elsevierpure.com Molecular docking and simulation studies are also employed to understand how these compounds bind to the active sites of the COX enzymes, revealing the molecular basis for their potency and selectivity. nih.govnih.gov For example, interactions with key amino acid residues like Val523, which is present in the COX-2 active site but replaced by the larger Ile523 in COX-1, can explain the selectivity of certain inhibitors. nih.gov Studies on related heterocyclic compounds have shown that derivatives can be designed to be highly potent and selective COX-2 inhibitors. nih.gov
Antidiabetic Activity Investigations
The search for novel therapeutic agents to manage diabetes mellitus is a significant area of research. Benzimidazole derivatives have been explored for their potential to control blood glucose levels. nih.govnih.govmdpi.com
Alpha-Glucosidase Inhibitory Assays
Alpha-glucosidase inhibitors are a class of antidiabetic drugs that work by delaying the absorption of carbohydrates from the small intestine, thereby reducing post-meal blood glucose spikes. The inhibitory activity of various benzimidazole derivatives against α-glucosidase has been a subject of study.
Research into newly synthesized benzimidazole hydrazone derivatives (compounds 1-26) revealed that they exhibited a range of inhibitory activity against yeast α-glucosidase, with IC50 values from 8.40 ± 0.76 to 179.71 ± 1.11 μM, compared to the standard, acarbose. rndsystems.com In another study, certain benzimidazole derivatives, specifically compounds 3c and 3e, were tested for their inhibitory effects on both yeast and rat intestinal alpha-glucosidase. Compound 3e, in particular, showed potent inhibition of both enzymes and demonstrated significant antihyperglycemic activity in starch-induced postprandial hyperglycemia in rats. The IC50 value for compound 3e as an intestinal alpha-glucosidase inhibitor was 99.4 μM.
Table 1: Alpha-Glucosidase Inhibitory Activity of Selected Benzimidazole Derivatives
| Compound | Yeast α-Glucosidase Inhibition (%) | Rat Intestinal α-Glucosidase Inhibition (%) | IC50 (µM) (Rat Intestinal) |
|---|---|---|---|
| 3c | 76.0% | 34.4% | 82 (cytotoxic) |
| 3e | 95.6% | 75.3% | 99.4 |
Data sourced from scientific literature on benzimidazole derivatives.
Anticoagulant and Antiplatelet Activity Research
Some benzimidazole derivatives have been recognized for their potential as anticoagulant agents. However, specific research detailing the anticoagulant and antiplatelet activities of 2-(1H-Benzo[d]imidazol-5-yl)propanenitrile is not extensively documented in the reviewed literature. This remains an area for potential future investigation.
Urease Inhibitory Activity Studies
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key target in the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. The inhibition of this enzyme is a critical strategy for managing related gastrointestinal disorders.
A series of benzimidazole-acrylonitrile derivatives, structurally related to propanenitrile, were designed and synthesized to investigate their urease inhibitory potential. The majority of these compounds (TM1-TM53) demonstrated significant urease inhibition, with IC50 values ranging from 1.22 to 28.45 μM, which was notably more potent than the standard inhibitor, hydroxyurea (B1673989) (IC50: 100 μM). A kinetic study of one of the potent compounds, TM11, identified it as a mixed-type inhibitor.
In other studies, various benzimidazole derivatives have consistently shown strong urease inhibitory activity. For instance, a series of derivatives (8a-h) displayed IC50 values between 5.85 and 20.82 µM, surpassing the activity of standards like thiourea (B124793) and hydroxyurea. Similarly, thirteen novel benzimidazole derivatives also showed strong inhibition, with IC50 values from 9.49 to 23.50 μM.
Table 2: Urease Inhibitory Activity of Benzimidazole-Acrylonitrile Analogues
| Compound Series | IC50 Range (µM) | Standard Inhibitor | Standard IC50 (µM) |
|---|---|---|---|
| TM1-TM53 | 1.22 - 28.45 | Hydroxyurea | 100 |
| 8a-h | 5.85 - 20.82 | Thiourea | 22 |
| Hydroxyurea | 100 |
Data represents findings from studies on benzimidazole-acrylonitrile and other benzimidazole derivatives.
Other Noteworthy Biological Activity Research
The versatile benzimidazole core has been incorporated into drugs with a wide array of biological functions. nih.govnih.gov
Antihistaminic: Certain benzimidazole derivatives have been developed as H1 antihistamines, designed to lack the cardiotoxic effects seen in some earlier generations of these drugs.
Antiulcer: The most prominent application of benzimidazoles in this area is as proton pump inhibitors (PPIs), which reduce gastric acid secretion. Derivatives are often designed to inhibit the H+/K+-ATPase enzyme system in parietal cells.
Antihypertensive: Benzimidazole derivatives are key components of several angiotensin II receptor blockers (ARBs), which are widely used to treat hypertension. Their effectiveness is influenced by the specific functional groups attached to the benzimidazole nucleus.
Antiviral: The benzimidazole structure is found in various compounds investigated for antiviral properties, including activity against SARS-CoV-2. nih.gov
Antiparasitic: The benzimidazole class includes established anthelmintic drugs. nih.gov Research has also explored their efficacy against protozoa like Entamoeba histolytica, Trichomonas vaginalis, and Giardia intestinalis.
Anti-emetic Properties: While a broad range of activities has been studied, specific research focusing on the anti-emetic properties of this compound analogues is not prominent in the available literature.
Computational Chemistry Approaches in Benzimidazole Propanenitrile Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. nih.gov This method is instrumental in the early stages of drug discovery, allowing for the efficient screening of virtual libraries and the prioritization of candidates for synthesis and biological testing. ijpsjournal.com For benzimidazole (B57391) derivatives, docking studies have been widely applied to elucidate their binding modes within the active sites of various therapeutic targets, including kinases, bacterial enzymes, and viral proteins. nih.govnih.gov
Molecular docking simulations predict how benzimidazole derivatives fit within the binding pocket of a target protein and estimate the strength of this interaction, commonly expressed as a binding affinity or docking score in kcal/mol. nih.gov A lower, more negative binding energy generally indicates a more stable and favorable interaction. nih.gov
For instance, in a study investigating benzimidazole analogues as potential anticancer agents, a derivative, 2-(1H-benzimidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile, was evaluated against the Epidermal Growth Factor Receptor (EGFR). The docking score for this compound was -6.98 kcal/mol, indicating a higher binding affinity than the standard drug Gefitinib (-6.45 kcal/mol). researchgate.net Other studies on different benzimidazole derivatives have shown significant binding affinities for various targets. A series of sulfonamide-bearing benzimidazoles showed binding affinities ranging from -7.1 to -7.9 kcal/mol against dihydropteroate (B1496061) synthase. researchsquare.com Similarly, in the pursuit of antitubercular agents, trisubstituted benzimidazole derivatives exhibited strong binding energies (ΔG = −8.0 to −10.2 kcal/mol) when docked with the FtsZ protein. researchgate.net
| Benzimidazole Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| 2-(1H-benzimidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile | EGFR Tyrosine Kinase | -6.98 | researchgate.net |
| Amine-substituted benzimidazoles | FtsZ Protein | -8.0 to -10.2 | researchgate.net |
| 2-Phenylbenzimidazole | Protein Kinase Inhibitors | -8.2 | nih.gov |
| Benzimidazole-sulfonamide derivatives | Dihydropteroate Synthase | -7.1 to -7.9 | researchsquare.com |
| Benzimidazole-quinolinyl oxadiazole hybrid | α-Glucosidase | -8.45 | researchgate.net |
Beyond predicting binding energy, molecular docking provides detailed three-dimensional models of how a ligand interacts with the amino acid residues in the active site of a protein. nih.gov These interactions are crucial for the stability of the ligand-protein complex and are primarily non-covalent. Key interactions identified in studies of benzimidazole derivatives include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchsquare.com
The benzimidazole scaffold itself, with its nitrogen-containing heterocyclic ring, is well-suited for forming these interactions. nih.gov For example, docking studies of benzimidazole-based anticancer agents with the CDK-8 protein revealed hydrogen bonding between the nitrogen or oxygen atoms of the benzimidazole derivatives and key amino acid residues like Lys52, Tyr32, and Val27. nih.gov In another study, a benzimidazole-sulfonamide derivative with high binding affinity formed conventional hydrogen bonds with Asp42 and Gly40 residues in the target enzyme's active site. researchsquare.com Hydrophobic and π-π stacking interactions are also common, with the fused benzene (B151609) ring of the benzimidazole core frequently interacting with aromatic amino acid residues like phenylalanine. researchgate.net
| Benzimidazole Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| Anticancer Agents | CDK-8 | Lys52, Tyr32, Val27 | Hydrogen Bond | nih.gov |
| Sulfonamide Hybrids | Dihydropteroate Synthase | Asp42, Gly40 | Hydrogen Bond | researchsquare.com |
| Sulfonamide Hybrids | Dihydropteroate Synthase | Lys248, Ala247 | Hydrophobic (Alkyl/π-Alkyl) | researchsquare.com |
| Quinolinyl Oxadiazole Hybrids | α-Glucosidase | Lys776, Lys513 | π-π Stacking | researchgate.net |
A critical step in computational drug design is the validation of in silico models against experimental data. researchgate.net For molecular docking, this involves correlating the predicted binding affinities with measured biological activities, such as the half-maximal inhibitory concentration (IC₅₀). A strong correlation, where compounds with the best docking scores also show the highest potency in biological assays, enhances the predictive power and reliability of the computational model. nih.gov
Numerous studies on benzimidazole derivatives have successfully demonstrated this correlation. In an investigation of benzimidazole hydrazone derivatives as α-glucosidase inhibitors, the most active compounds in vitro were further analyzed using docking studies to understand their interaction with the enzyme. daneshyari.comresearchgate.net Similarly, research on antitubercular benzimidazoles confirmed that compounds with the highest binding energy in docking simulations against the Mtb KasA protein also showed excellent inhibitory potential against M. tuberculosis in vitro. researchgate.net In the development of novel anticancer agents, docking results for benzimidazole derivatives against CDK-8 protein were found to correlate well with their experimental anticancer activity. nih.gov This validation confirms that the computational model can be a useful tool for designing new, more potent inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ijpsr.com By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the efficacy of novel, unsynthesized molecules, thereby saving significant time and resources in the drug development process. ui.ac.idnih.gov
The development of a QSAR model involves selecting a dataset of compounds with known biological activities and calculating a range of molecular descriptors for each. nih.gov Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the descriptors to the activity. ijpsr.comnih.gov The statistical quality of a QSAR model is assessed by parameters such as the coefficient of determination (r²), which measures the goodness of fit, and the cross-validated coefficient (q²), which measures the model's predictive ability. mdpi.com
For benzimidazole derivatives, QSAR models have been developed for various biological activities, including antibacterial, antimalarial, and antiviral effects. ijpsr.comui.ac.idmdpi.com One study on antibacterial benzimidazole analogues developed a QSAR model with an r² value of 0.6773 and a predictive r² for an external test set of 0.7150. ijpsr.com Another QSAR study on a series of molecules with PLpro inhibitory activity against SARS-CoV-2 yielded a model with strong statistical values (r² = 0.833, q² = 0.770, r²_test = 0.721), indicating its robustness and predictive power. mdpi.com These models provide a quantitative basis for understanding how structural modifications can enhance the desired biological effect.
| QSAR Model Target Activity | r² (Coefficient of Determination) | q² (Cross-validated r²) | r²_pred / r²_test (External Validation) | Reference |
|---|---|---|---|---|
| Antibacterial (Benzimidazole Analogues) | 0.6773 | N/A | 0.7150 | ijpsr.com |
| Antiviral (SARS-CoV-2 PLpro) | 0.833 | 0.770 | 0.721 | mdpi.com |
| Cruzain Inhibition | N/A | N/A | 0.65 - 0.94 | nih.gov |
| Antibacterial (vs. P. aeruginosa) | N/A | N/A | 0.9992 | nih.gov |
Molecular descriptors are numerical values that characterize the properties of a molecule. researchgate.net They can be classified into several types, including electronic (e.g., HOMO and LUMO energies), physicochemical (e.g., logP, polar surface area), and topological (e.g., molecular connectivity indices). The selection of appropriate descriptors is crucial for building a meaningful QSAR model. researchgate.net
In QSAR studies of benzimidazole derivatives, a variety of descriptors have been found to be significant. For example, a model for antibacterial activity found a positive correlation with descriptors like Topological Polar Surface Area (TPSA), the number of H-bond acceptors, and the implicit LOGP (iLOGP). ijpsr.com This suggests that increasing polarity and lipophilicity in a balanced way could enhance antibacterial effects. Another QSAR study on antimalarial benzimidazoles used descriptors derived from semiempirical quantum chemistry calculations. ui.ac.id The interpretation of these descriptors provides direct insight into the structure-activity relationship; for instance, the importance of an electronic descriptor might suggest that charge distribution is key to the molecule's interaction with its target. researchgate.net
| Descriptor Type | Specific Descriptor Example | Significance/Interpretation | Reference |
|---|---|---|---|
| Physicochemical | Topological Polar Surface Area (TPSA) | Relates to molecular polarity and hydrogen bonding capacity; important for membrane permeability. | ijpsr.com |
| Physicochemical | iLOGP (Implicit LogP) | Measures lipophilicity, which influences absorption and distribution. | ijpsr.com |
| Electronic | HOMO/LUMO Energy | Relates to the molecule's ability to donate or accept electrons in a chemical reaction. | researchgate.net |
| Topological | GGI4 (Galvez topological charge index) | Describes charge distribution and molecular topology. | ijpsr.com |
| Constitutional | Number of H-bond acceptors | Quantifies the potential to form hydrogen bonds with a biological target. | ijpsr.com |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules. mdpi.comresearchgate.net Calculations for benzimidazole derivatives are often performed using specific functionals, such as B3LYP, with a defined basis set like 6-311++G(d,p) to analyze their structure and electronic characteristics. arxiv.org
Characterization of Molecular Orbitals and Reactivity Indices
The electronic and optical properties of a molecule can be characterized by examining its Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arxiv.org The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular stability and reactivity.
Global Reactivity Descriptors, which provide insight into the chemical behavior of the molecule, are calculated from the HOMO and LUMO energy values. These descriptors help in understanding the molecule's potential interactions. arxiv.org
While specific values for 2-(1H-Benzo[d]imidazol-5-yl)propanenitrile are not available in the reviewed literature, the typical parameters analyzed in a DFT study are described in the table below.
| Electrophilicity Index (ω) | Measures the propensity to accept electrons. | Identifies the electrophilic nature of the molecule. |
Analysis of Electron Donating and Accepting Capacities
The HOMO and LUMO are central to understanding a molecule's electron-donating and accepting capabilities. The HOMO region, rich in electrons, is susceptible to electrophilic attack, while the LUMO region, which is electron-deficient, is prone to nucleophilic attack. nih.gov The analysis of these orbitals helps identify which parts of the molecule are likely to be involved in chemical reactions.
Natural Bond Orbital (NBO) analysis is another technique used to study charge transfer and interactions between electron donors (filled orbitals) and electron acceptors (empty orbitals) within the molecule, revealing the extent of conjugation and intramolecular charge transfer. arxiv.org
In Silico Pharmacokinetic and Toxicokinetic (ADMET) Predictions
In silico ADMET prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. mdpi.comiapchem.org These predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. mdpi.comnih.gov Various online tools and machine learning models are employed to generate these predictions. nih.goviapchem.org
Assessment of Absorption, Distribution, Metabolism, and Excretion Potential
Absorption: Human Intestinal Absorption (HIA) is predicted to determine how well a compound is absorbed from the gut.
Distribution: Blood-Brain Barrier (BBB) permeability is assessed to see if a compound can enter the central nervous system.
Metabolism: Predictions identify whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family (e.g., CYP2D6, CYP3A4).
Excretion: The route and rate of elimination from the body are estimated.
Table 2: Predicted ADMET Properties
| Parameter | Significance | Predicted Value for this compound |
|---|---|---|
| Human Intestinal Absorption | Predicts oral absorption. | Data not available in cited literature |
| Blood-Brain Barrier (BBB) Permeation | Predicts ability to cross into the brain. | Data not available in cited literature |
| CYP450 Substrate/Inhibitor | Indicates potential for drug-drug interactions. | Data not available in cited literature |
| AMES Toxicity | Predicts mutagenic potential. | Data not available in cited literature |
| Hepatotoxicity | Predicts potential for liver damage. | Data not available in cited literature |
Druglikeness and Bioavailability Assessments (e.g., Lipinski's Rule of Five)
"Druglikeness" is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug in humans. nih.gov One of the most common guidelines for assessing druglikeness is Lipinski's Rule of Five. arxiv.org This rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
Molecular weight ≤ 500 Daltons arxiv.org
Octanol-water partition coefficient (Log P) ≤ 5 arxiv.org
No more than 5 hydrogen bond donors arxiv.org
No more than 10 hydrogen bond acceptors arxiv.org
These rules are widely used to filter compound libraries and prioritize candidates with a higher probability of good oral bioavailability.
Table 3: Lipinski's Rule of Five Analysis
| Parameter | Rule | Predicted Value for this compound |
|---|---|---|
| Molecular Weight | ≤ 500 g/mol | Data not available in cited literature |
| Log P (Lipophilicity) | ≤ 5 | Data not available in cited literature |
| Hydrogen Bond Donors | ≤ 5 | Data not available in cited literature |
| Hydrogen Bond Acceptors | ≤ 10 | Data not available in cited literature |
| Violations | ≤ 1 | Data not available in cited literature |
Structure Activity Relationship Sar Elucidation for Benzimidazole Propanenitrile Analogues
Influence of Substituent Nature and Position on the Benzimidazole (B57391) Ring on Biological Activity
The benzimidazole scaffold serves as a versatile template in drug discovery, and the nature and placement of substituents on this bicyclic ring system profoundly dictate the biological response. researchgate.netnih.govnih.gov Research on various benzimidazole derivatives has consistently shown that substitutions at the N-1, C-2, C-5, and C-6 positions are particularly influential in modulating activities such as antimicrobial, anticancer, and anti-inflammatory effects. researchgate.netnih.govnih.gov
For instance, in the context of anti-inflammatory and cyclin-dependent kinase (CDK) inhibitory activities, the substituent at the C-5 position plays a pivotal role. A study revealed that a nitro group at the C-5 position of certain benzimidazole derivatives resulted in pronounced activity against CDK1 and CDK5. researchgate.net Conversely, the replacement of the nitro group with an amino or methyl group at the same position led to a complete loss of both anti-inflammatory and CDK-inhibitory activity. researchgate.net
In a different study focusing on multifunctional benzimidazole derivatives with antifungal properties, it was observed that an unsubstituted C-5 position (hydrogen atom) was more advantageous than the presence of electron-withdrawing groups. mdpi.com The same study also highlighted a specific SAR for another biological property, where the order of activity at the C-5 position was determined to be -H > -COOH > -SO3H. mdpi.com This indicates that even subtle changes in the electronic and steric properties of the substituent at this position can dramatically alter the biological outcome.
While direct SAR studies on 2-(1H-Benzo[d]imidazol-5-yl)propanenitrile are limited, these findings from related 5-substituted benzimidazoles underscore the critical importance of the substituent at the 5-position in defining the pharmacological profile. The electronic nature (electron-donating vs. electron-withdrawing) and the size of the substituent can influence the molecule's interaction with its biological target.
Table 1: Influence of C-5 Substituent on Biological Activity of Benzimidazole Analogues
| C-5 Substituent | Observed Biological Activity | Reference |
|---|---|---|
| -NO₂ | Pronounced CDK1 and CDK5 inhibitory activity | researchgate.net |
| -NH₂ | Complete loss of CDK inhibitory activity | researchgate.net |
| -CH₃ | Complete loss of CDK inhibitory activity | researchgate.net |
| -H | More beneficial for antifungal activity than electron-withdrawing groups | mdpi.com |
| -COOH | Intermediate activity in a specific assay | mdpi.com |
| -SO₃H | Least active in a specific assay | mdpi.com |
Role of the Propanenitrile Side Chain and its Modifications in Determining Biological Profile and Efficacy
While specific studies on the modification of the propanenitrile side chain at the C-5 position of benzimidazoles are not extensively reported, research on related structures provides valuable insights. For example, in a series of opioid pseudopeptides containing a C-terminal benzimidazole, modification of the side chain adjacent to the benzimidazole ring had a profound impact on the pharmacological profile. jyoungpharm.org Substituting the side chain with different amino acid residues resulted in a switch between agonist and antagonist activity at delta opioid receptors, or even a shift to mu agonism. jyoungpharm.org This highlights the sensitivity of the biological response to the nature of the side chain.
In the case of this compound, the propanenitrile moiety introduces a degree of flexibility and a polar nitrile group. Modifications to this chain could include:
Altering the chain length: Shortening or lengthening the alkyl chain could affect the positioning of the nitrile group within a receptor's binding pocket.
Introducing substituents on the chain: Adding substituents to the propane (B168953) backbone could influence steric interactions and conformational preferences.
Replacing the nitrile group: Bioisosteric replacement of the nitrile group with other functionalities, such as a carboxylic acid, amide, or tetrazole, would significantly alter the electronic and hydrogen bonding capabilities of the side chain, likely leading to a different biological activity profile.
The propanenitrile side chain is not merely a linker but an active contributor to the pharmacodynamic and pharmacokinetic properties of the molecule.
Contributions of Fused or Linked Heterocyclic Moieties to Overall SAR
The fusion or linkage of additional heterocyclic rings to the benzimidazole-propanenitrile scaffold can dramatically expand the chemical space and lead to novel biological activities. This strategy, often employed in drug discovery, can enhance binding affinity, modulate selectivity, and improve pharmacokinetic properties.
For instance, the fusion of a triazole ring to the benzimidazole core has been explored in the development of new anticancer agents. In one study, a series of 1,2,4-triazole-benzimidazoles were synthesized and found to be potent inhibitors of DNA topoisomerase I. nih.gov The nature of the substituents on both the benzimidazole and the linked heterocyclic moiety influenced the cytotoxic effects.
Similarly, the synthesis of imidazolo[2,1-b]benzothiazole derivatives, which can be considered as a fused heterocyclic system related to benzimidazole, has been investigated for the inhibition of p53. nih.gov The biological evaluation of these compounds revealed that the tetrahydrobenzothiazole series were effective inhibitors of p53 transcriptional activity. nih.gov
In the context of this compound, the introduction of a fused or linked heterocycle could lead to:
Enhanced Target Interactions: The additional ring system can provide new points of interaction with the biological target through hydrogen bonding, hydrophobic interactions, or pi-stacking.
Altered Physicochemical Properties: The addition of a heterocycle can modify the solubility, lipophilicity, and metabolic stability of the parent molecule.
Novel Biological Activities: The new hybrid molecule may exhibit a completely different pharmacological profile or a synergistic enhancement of the original activity.
Table 2: Examples of Fused/Linked Heterocyclic Benzimidazole Analogues and their Activities
| Fused/Linked Heterocycle | Core Structure | Observed Biological Activity | Reference |
|---|---|---|---|
| 1,2,4-Triazole | Benzimidazole | Topoisomerase I inhibition | nih.gov |
| Imidazolo[2,1-b]benzothiazole | Benzothiazole (related to Benzimidazole) | p53 inhibition | nih.gov |
Identification of Essential Pharmacophoric Elements for Target Engagement
A pharmacophore represents the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. The identification of these pharmacophoric elements is a cornerstone of rational drug design. For benzimidazole-propanenitrile analogues, key pharmacophoric features likely include:
The Benzimidazole Ring: This planar, aromatic system can engage in pi-pi stacking and hydrophobic interactions with the target protein. The nitrogen atoms can act as hydrogen bond acceptors or donors.
The Propanenitrile Side Chain: The nitrile group is a potent hydrogen bond acceptor. The flexibility of the propane chain allows for optimal positioning of the nitrile group within the binding site.
Substituents on the Benzimidazole Ring: Specific substituents at positions such as N-1, C-2, and C-5 can act as additional hydrogen bond donors/acceptors or hydrophobic anchors, contributing to binding affinity and selectivity.
A pharmacophore modeling study on a series of indole/benzoximidazole-5-carboximidine derivatives, which share a similar 5-substituted heterocyclic core, identified a five-point pharmacophore (APRRR) consisting of one acceptor atom, one positively charged group, and three aromatic rings. ijpsr.com This model provides a hypothetical framework for the features required for activity at the urokinase-type plasminogen activator (uPA). While not directly applicable to all targets, it illustrates the approach used to define the essential spatial arrangement of functional groups.
For this compound, a hypothetical pharmacophore model would likely include a hydrogen bond acceptor feature for the nitrile nitrogen, an aromatic feature for the benzimidazole ring, and potential hydrogen bond donor/acceptor features corresponding to the imidazole (B134444) N-H and N atoms.
Synergy between Synthetic Modifications, Experimental Biological Activity, and Computational Insights in SAR Studies
The elucidation of SAR is most effective when it integrates synthetic chemistry, experimental biology, and computational modeling. This synergistic approach allows for a comprehensive understanding of how molecular changes translate into biological effects.
Synthetic Modifications: The synthesis of a focused library of analogues with systematic variations in their structure is the starting point. For this compound, this would involve creating derivatives with different substituents on the benzimidazole ring and modifications to the propanenitrile side chain.
Experimental Biological Activity: The synthesized compounds are then screened in relevant biological assays to determine their potency, selectivity, and mechanism of action. This provides the empirical data that forms the basis of the SAR.
Computational Insights: Molecular docking and quantitative structure-activity relationship (QSAR) studies can provide a theoretical framework to rationalize the experimental findings. nih.govnih.gov Docking simulations can predict the binding mode of the compounds within the active site of a target protein, highlighting key interactions. nih.gov QSAR models can establish mathematical relationships between the structural features of the compounds and their biological activity, enabling the prediction of the activity of yet-to-be-synthesized molecules.
Several studies on benzimidazole derivatives have successfully employed this integrated approach. For example, in the development of novel urease inhibitors, the synthesis and biological evaluation of benzimidazole-piperazine based compounds were complemented by molecular docking studies to understand their binding interactions. nih.gov Similarly, the design of new anticancer agents based on the benzimidazole scaffold has been guided by in-silico molecular design and docking studies, followed by synthesis and in-vitro evaluation. nih.gov This iterative cycle of design, synthesis, testing, and computational analysis accelerates the drug discovery process and leads to a more profound understanding of the SAR.
Chemical Reactivity and Synthetic Transformations of Benzimidazole Acetonitrile/propanenitrile Intermediates
Reactions Involving the Nitrile Functional Group (e.g., Cyclization, Hydrazone Formation)
While specific literature on the cyclization and hydrazone formation of 2-(1H-Benzo[d]imidazol-5-yl)propanenitrile is not extensively available, the reactivity of the nitrile group in analogous benzimidazole-acetonitrile compounds provides a strong basis for predicting its chemical behavior. The nitrile group is a versatile functional group that can undergo a variety of transformations.
Cyclization Reactions: The active methylene (B1212753) group adjacent to the nitrile in benzimidazole-acetonitriles is a key feature that facilitates cyclization reactions. For instance, 2-cyanomethylbenzimidazoles are known to react with various reagents to form fused heterocyclic systems. These reactions often proceed via an initial condensation involving the active methylene group, followed by an intramolecular cyclization. For example, the reaction of 2-cyanomethyl-1H-benzimidazole with α,β-unsaturated compounds can lead to the formation of pyridobenzimidazoles. kau.edu.saresearchgate.net Although the propanenitrile derivative has a methyl group on the α-carbon, which may introduce some steric hindrance, similar cyclization pathways are plausible under appropriate reaction conditions.
Hydrazone Formation: The synthesis of hydrazones typically involves the reaction of a carbonyl compound with a hydrazine (B178648) derivative. While the nitrile group itself does not directly form a hydrazone, it can be converted to a carbonyl group through hydrolysis or other transformations, which can then undergo reaction with hydrazines. Alternatively, the nitrile group can participate in reactions that lead to the formation of a hydrazone moiety within a larger heterocyclic system. For example, the reaction of 2-cyanomethylbenzimidazole with hydrazine hydrate (B1144303) can lead to the formation of pyrazole (B372694) derivatives, which are structurally related to hydrazones. mdpi.com
A summary of representative reactions involving the nitrile functional group in related benzimidazole (B57391) derivatives is presented in the table below.
| Starting Material | Reagent(s) | Product Type | Reference(s) |
| 2-Cyanomethyl-1H-benzimidazole | Hydrazine hydrate | Pyrazole derivative | mdpi.com |
| 2-Cyanomethyl-1H-benzimidazole | α,β-Unsaturated ketones | Pyridobenzimidazole | kau.edu.saresearchgate.net |
| 2-Cyanomethyl-1H-benzimidazole | Isocyanates/Isothiocyanates | Thioamides/Amides | nih.gov |
Transformations of the Benzimidazole Core (e.g., Alkylation, Acylation, Formylation)
The benzimidazole core of this compound is susceptible to various electrophilic substitution reactions, particularly at the nitrogen atoms.
Alkylation: N-alkylation of the benzimidazole ring is a common transformation that can be achieved using various alkylating agents in the presence of a base. nih.govrsc.org The reaction typically occurs at the N-1 position. The presence of the propanenitrile group at the 5-position is not expected to significantly hinder this reaction. A variety of alkyl halides can be used to introduce different alkyl groups onto the benzimidazole nitrogen.
Acylation: Acylation of the benzimidazole core can occur at either the nitrogen or the carbon atoms, depending on the reaction conditions and the acylating agent used. N-acylation is a common reaction, while C-acylation, particularly at the C2 position, can also be achieved. rsc.org The presence of the electron-donating benzimidazole ring activates the molecule towards electrophilic substitution.
Formylation: Formylation of the benzimidazole ring can be accomplished using methods such as the Vilsmeier-Haack reaction. nih.govbohrium.comthieme-connect.comtandfonline.com This reaction introduces a formyl group onto the aromatic ring, typically at a position activated by the heterocyclic system. For 5-substituted benzimidazoles, formylation could potentially occur at the C4, C6, or C7 positions, depending on the directing effects of the existing substituent and the imidazole (B134444) ring.
The following table summarizes typical transformation reactions of the benzimidazole core.
| Reaction Type | Reagent(s) | Position of Substitution | Reference(s) |
| N-Alkylation | Alkyl halides, Base | N-1 | nih.govrsc.org |
| C-Acylation | Acyl chlorides, Lewis acid | C-2 | rsc.org |
| Formylation | Vilsmeier-Haack reagent | C-4, C-6, or C-7 | nih.govbohrium.comthieme-connect.comtandfonline.com |
Utility of Benzimidazole-Nitrile Precursors in the Formation of Novel Heterocyclic Systems
Benzimidazole-nitrile precursors are highly valuable in the synthesis of a wide array of novel heterocyclic systems due to the reactivity of both the nitrile group and the benzimidazole core. kau.edu.sanih.govnih.gov The combination of these two reactive moieties in one molecule allows for the construction of complex, fused polyheterocyclic structures with potential biological activities.
For instance, the cyano group can be utilized to build fused pyridone, pyrimidine, or pyrazole rings onto the benzimidazole scaffold. acs.orgnih.govnih.gov The specific heterocyclic system formed depends on the co-reactant and the reaction conditions employed. The general strategy often involves a condensation reaction utilizing the active methylene group (or the methine group in the case of the propanenitrile) adjacent to the nitrile, followed by cyclization.
The benzimidazole ring itself can also participate in annulation reactions, where a new ring is fused to the existing bicyclic system. These reactions can be directed to different positions of the benzimidazole core, leading to a variety of isomeric fused systems.
The table below provides examples of novel heterocyclic systems synthesized from benzimidazole-nitrile precursors.
| Precursor | Co-reactant(s) | Resulting Heterocyclic System | Reference(s) |
| 2-Cyanomethyl-1H-benzimidazole | α,β-Unsaturated ketones | Pyridobenzimidazole | kau.edu.saresearchgate.net |
| 2-Cyanomethyl-1H-benzimidazole | Hydrazine hydrate | Pyrazolyl-benzimidazole | mdpi.com |
| 2-Aminobenzimidazole | Malononitrile, Aldehydes | Pyrimido[1,2-a]benzimidazole | acs.org |
Specialized Applications of Benzimidazole Propanenitrile Derivatives
Corrosion Inhibition Studies
Analysis of Adsorption Behavior and Isotherms on Metal Surfaces
No data is available for 2-(1H-Benzo[d]imidazol-5-yl)propanenitrile.
Electrochemical and Gravimetric Evaluation of Inhibition Efficiency
No data is available for this compound.
Future Research Directions and Emerging Trends for the Benzimidazole Propanenitrile Scaffold
Development of Novel Synthetic Routes for Diverse and Complex Analogues
The future of the benzimidazole-propanenitrile scaffold is intrinsically linked to the development of more efficient, sustainable, and versatile synthetic methodologies. While traditional methods like the condensation of o-phenylenediamines with carboxylic acids or aldehydes are well-established, future research is trending towards greener and more sophisticated approaches to generate diverse and complex analogues. researchgate.netresearchgate.net
Key areas of development include:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of benzimidazole (B57391) derivatives. researchgate.net This method often leads to shorter reaction times and higher yields compared to conventional heating. researchgate.net For instance, the synthesis of benzimidazoles from aromatic aldehydes and o-phenylenediamine (B120857) can be achieved in 7–10 minutes with excellent yields using this technique. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions: Advanced catalytic systems are crucial for functionalizing the benzimidazole core at specific positions, which is essential for tuning the pharmacological profile. Palladium-catalyzed reactions like the Suzuki–Miyaura and Buchwald-Hartwig amination are being employed to introduce aryl and amino groups at the 5(6)-position of the benzimidazole ring, allowing for systematic exploration of structure-activity relationships (SAR). nih.gov
Sustainable and Green Chemistry Approaches: There is a growing emphasis on developing eco-friendly synthetic pathways. researchgate.net This includes the use of reusable heterogeneous catalysts like Montmorillonite K10, which can improve reaction yields and reproducibility under milder conditions. nih.gov Other green approaches involve using inexpensive and non-hazardous reagents, such as iodine or sodium metabisulfite (B1197395) adsorbed on silica (B1680970) gel, to facilitate one-pot syntheses. researchgate.net
Combinatorial Chemistry and High-Throughput Synthesis: To rapidly generate large libraries of analogues for screening, future efforts will likely integrate these novel synthetic routes with combinatorial chemistry platforms. This will enable the systematic modification of the propanenitrile side chain and substitutions on the benzimidazole ring, creating a wide chemical space for biological evaluation. The synthesis of novel N-substituted benzimidazole-derived acrylonitriles has been demonstrated, starting from ortho-chloronitrobenzenes and utilizing microwave-assisted amination, followed by reaction with aromatic aldehydes. mdpi.com
| Synthetic Method | Key Features | Example Application | Reference |
| Microwave-Assisted Synthesis | Rapid reaction times (7-10 min), high yields, reduced energy consumption. | Synthesis from aromatic aldehydes and o-phenylenediamine. | researchgate.net |
| Pd-Catalyzed Cross-Coupling | Functionalization of specific ring positions (e.g., C5/C6) for SAR studies. | Suzuki–Miyaura and Buchwald-Hartwig reactions on N-protected-5-bromo-benzimidazole. | nih.gov |
| Green Chemistry | Use of reusable catalysts (Montmorillonite K10), non-hazardous reagents. | Condensation of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde. | researchgate.netnih.gov |
| Multistep Synthesis | Stepwise construction to build complex acrylonitriles. | Preparation of N-substituted benzimidazole acrylonitriles via amination and subsequent condensation. | mdpi.com |
Discovery and Validation of Undiscovered Biological Targets and Pathways
The benzimidazole scaffold is known for its promiscuous yet specific interactions with a multitude of biological targets. nih.govnih.gov While established targets include tubulin, kinases, and G-protein-coupled receptors (GPCRs), a significant future direction is the identification and validation of novel molecular targets and pathways for benzimidazole-propanenitrile derivatives. mdpi.comtandfonline.comnih.gov This exploration is crucial for finding new therapeutic applications, particularly in areas of unmet medical need like complex cancers and neurodegenerative diseases. nih.govnih.gov
Future research will focus on:
Phenotypic Screening and Target Deconvolution: High-throughput phenotypic screening of diverse compound libraries against various cell lines can reveal unexpected biological activities. Subsequent target deconvolution, using techniques like chemical proteomics and affinity chromatography, can then identify the specific protein(s) with which the active compounds interact.
Expanding Anticancer Targets: Research has shown benzimidazole derivatives acting as dual inhibitors of targets like EGFR and BRAFV600E. mdpi.com Future work will likely probe other cancer-related pathways. For example, some derivatives have shown promise as sirtuin inhibitors (SIRT1 and SIRT2), which are involved in cancer cell metabolism and survival. elsevier.com
Neurodegenerative and Inflammatory Pathways: The scaffold's potential extends to neuroinflammation and neurodegeneration. nih.gov Targets like Leucine-rich repeat kinase 2 (LRRK2) and Glycogen synthase kinase 3 beta (GSK3β), both implicated in Alzheimer's and Parkinson's diseases, are being explored. nih.gov In inflammation, beyond COX enzymes, other targets like Aldose reductase and Phospholipase A2 are being investigated. nih.gov
Antimicrobial and Antiviral Targets: With rising drug resistance, finding new antimicrobial targets is critical. nih.gov Benzimidazole derivatives have been designed to inhibit bacterial enzymes such as DNA Gyrase B and β-ketoacyl-acyl carrier protein synthase III (FabH). nih.govnih.gov For viruses, targets like the F protein of the Respiratory Syncytial Virus (RSV) are being studied. mdpi.com
Application of Advanced Computational Methods in Rational Compound Design (e.g., Artificial Intelligence, Machine Learning)
The integration of advanced computational tools is revolutionizing drug discovery, and the benzimidazole-propanenitrile scaffold is a prime candidate for these in silico approaches. researchgate.net Artificial intelligence (AI) and machine learning (ML) are moving beyond traditional computational chemistry to enable more accurate predictions and intelligent exploration of chemical space. nih.govumk.pl
Emerging trends in this area include:
AI-Powered Generative Models: Generative AI models, such as variational autoencoders and generative adversarial networks (GANs), can design entirely new molecules with desired pharmacological properties from the ground up. researchgate.net These models can learn the underlying rules of molecular design from existing benzimidazole libraries and then generate novel analogues predicted to have high affinity for a specific target.
Machine Learning for QSAR and ADME/Tox Prediction: Quantitative Structure-Activity Relationship (QSAR) analysis, powered by ML algorithms, can create highly predictive models of a compound's biological activity based on its structural features (molecular descriptors). nih.gov Similarly, ML models are becoming indispensable for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties early in the design process, reducing late-stage failures. nih.govresearchgate.net
Enhanced Molecular Docking and Dynamics: While molecular docking is a standard tool, its predictive power is being enhanced by ML-based scoring functions. nih.govmdpi.com Molecular dynamics (MD) simulations provide insights into the stability of the ligand-protein complex over time, helping to validate docking results and understand the dynamic nature of the interaction. nih.govmdpi.com These simulations have been used to confirm the stability of benzimidazole derivatives in the active sites of bacterial and fungal proteins. nih.govmdpi.com
| Computational Method | Application in Benzimidazole Design | Key Benefit | Reference |
| Molecular Docking | Predicting binding poses and affinities against targets like tubulin, DNA gyrase B, and viral proteins. | Identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts) to guide optimization. | nih.govtandfonline.commdpi.com |
| Molecular Dynamics (MD) | Assessing the stability of ligand-protein complexes over time under simulated physiological conditions. | Confirms the stability of binding modes predicted by docking. | nih.govmdpi.com |
| QSAR Analysis | Developing predictive models for biological activity based on molecular descriptors. | Allows for in silico screening and prioritization of compounds before synthesis. | nih.govnih.gov |
| AI/Machine Learning | Generative models for de novo design; predictive models for activity and ADME/Tox properties. | Accelerates the design-make-test-analyze cycle and explores vast chemical spaces efficiently. | researchgate.netumk.plnih.gov |
Design of Chemical Probes for Detailed Mechanistic Dissection
To fully understand how benzimidazole-propanenitrile compounds exert their effects, chemical probes are indispensable tools. These probes are specifically designed molecules that allow for the visualization, identification, and functional characterization of biological targets and pathways in living systems.
Future research in this domain will involve:
Fluorescent Probes: Creating fluorescently tagged versions of the benzimidazole-propanenitrile scaffold can enable real-time imaging of drug distribution and target engagement within cells. For example, a benzimidazole derivative containing an anthracene (B1667546) moiety was developed as a fluorescent probe to detect cysteine in living lung cancer cells, demonstrating fluorescence in the visible region suitable for live-cell imaging applications. nih.gov The design often involves incorporating a fluorophore and a reactive group that responds to the target analyte, such as an acrylate (B77674) group that reacts with thiols and quenches fluorescence until the reaction occurs. nih.gov
Affinity-Based Probes: These probes are used for "pull-down" experiments to identify the molecular targets of a compound from a complex cellular lysate. This involves attaching a reactive group (for covalent binding) and a tag (like biotin) to the benzimidazole scaffold.
Photoaffinity Labels: Incorporating a photoreactive group allows the compound to be covalently cross-linked to its target upon exposure to UV light. This provides a snapshot of the drug-target interaction in its native environment and is a powerful tool for validating targets identified through other means.
The development of such probes will be critical for elucidating the precise mechanisms of action, confirming on-target activity, and identifying potential off-target effects, thereby providing a deeper understanding of the scaffold's biology. mdpi.comresearchgate.net
Exploration of Multitargeting Ligands within the Scaffold
The traditional "one-drug, one-target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.gov This has led to the rise of the multitarget-directed ligand (MTDL) approach, where a single molecule is rationally designed to modulate multiple targets simultaneously. nih.govnih.gov The benzimidazole scaffold is exceptionally well-suited for this strategy. nih.govnih.gov
Future directions for MTDLs based on the benzimidazole-propanenitrile framework include:
Pharmacophore Merging and Linking: This strategy involves combining the essential structural features (pharmacophores) of inhibitors for two or more different targets into a single molecule. nih.gov For instance, researchers have merged pharmacophores of a butyrylcholinesterase (BuChE) inhibitor and a cannabinoid receptor 2 (CB2R) agonist onto a benzimidazole core to create potential treatments for Alzheimer's disease. nih.gov Another approach involves linking two kinase inhibitor fragments to gain inhibitory activity against a third target, such as BACE1. nih.gov
Designing for Synergistic Effects: The goal of MTDLs is often to achieve a synergistic therapeutic effect that is greater than the sum of inhibiting each target individually. Future research will focus on selecting target combinations that are known to be involved in interconnected pathological pathways. For example, designing compounds that dually inhibit EGFR and BRAFV600E in cancer or combine anti-inflammatory (COX inhibition) and neuroprotective actions. mdpi.comnih.gov
Balancing Potency and Physicochemical Properties: A major challenge in MTDL design is maintaining balanced potency against all intended targets without creating molecules that are too large or have poor drug-like properties (e.g., violating Lipinski's rules). nih.govmdpi.com Computational modeling will be essential to optimize these competing objectives, ensuring that the final compounds have appropriate ADME profiles for clinical development.
| MTDL Strategy | Target Combination Example | Therapeutic Area | Reference |
| Pharmacophore Merging | Butyrylcholinesterase (BuChE) & Cannabinoid Receptor 2 (CB2R) | Alzheimer's Disease | nih.gov |
| Fragment Linking | Two kinase inhibitor fragments (e.g., LRRK2) linked to inhibit a third target (e.g., BACE1). | Neurodegenerative Disorders | nih.gov |
| Dual Inhibition | Epidermal Growth Factor Receptor (EGFR) & BRAFV600E | Cancer | mdpi.com |
| Multi-Targeting Anti-Inflammatory | COX enzymes, Aldose reductase, Phospholipase A2 | Inflammation | nih.gov |
Q & A
Q. What are the common synthetic routes for 2-(1H-Benzo[d]imidazol-5-yl)propanenitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclization reactions using substituted benzoimidazole precursors. For example, coupling 1H-benzo[d]imidazole derivatives with propanenitrile groups under catalytic conditions (e.g., palladium or copper catalysts) in polar aprotic solvents like DMF or THF. Optimization involves adjusting reaction time (12–24 hours), temperature (80–120°C), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization improves purity . Monitoring by TLC or HPLC ensures reaction completion.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, nitrile protons at δ 2.5–3.5 ppm) and carbon backbone .
- IR Spectroscopy : Confirms functional groups (C≡N stretch ~2240 cm⁻¹, aromatic C=C ~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 186.2132) .
- Elemental Analysis : Matches calculated vs. experimental C/H/N ratios to confirm purity .
Q. How is the purity of this compound assessed during synthesis?
- Methodological Answer : Purity is evaluated using a combination of:
- HPLC/GC : Quantifies impurities (<2% threshold) with reverse-phase C18 columns and acetonitrile/water gradients .
- Melting Point Analysis : Sharp melting ranges (e.g., 180–185°C) indicate crystallinity and homogeneity .
- Titration Methods : Acid-base titration for quantifying residual solvents or unreacted starting materials .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT frameworks (e.g., B3LYP/6-31G*) model molecular orbitals, electrostatic potential surfaces, and Fukui indices to predict nucleophilic/electrophilic sites. For example, exact exchange terms in hybrid functionals improve accuracy for nitrile group reactivity (~2.4 kcal/mol error in thermochemical data) . Applications include optimizing catalytic pathways or designing derivatives with enhanced electron-withdrawing/donating properties .
Q. What strategies resolve contradictions in reported biological activity data for benzoimidazole derivatives across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) to identify variability sources. For instance, anticoagulant activity in may differ from kinase inhibition in due to target specificity.
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., fluorophenyl vs. methoxyphenyl groups) to isolate pharmacophore contributions .
- Dose-Response Curves : Validate activity thresholds using standardized concentrations (e.g., 1–100 µM) .
Q. How can researchers design derivatives of this compound for specific pharmacological targets (e.g., kinase inhibition)?
- Methodological Answer :
- Scaffold Hybridization : Fuse with triazole or thiadiazole moieties (as in and ) to enhance binding to ATP pockets (e.g., EGFR tyrosine kinase).
- Molecular Docking : Use software like AutoDock to simulate interactions with target proteins (e.g., polo-box domain in ). Prioritize derivatives with high docking scores and complementary hydrogen bonds/π-π interactions .
- In Vitro Screening : Test against recombinant enzymes (e.g., glutaminyl cyclase in ) to validate inhibitory activity.
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?
- Methodological Answer :
- Crystal Growth : Use slow evaporation in solvent mixtures (e.g., ethanol/water) to obtain single crystals.
- Data Collection : High-resolution X-ray diffraction (λ = 1.5418 Å) resolves light atoms (C, N). SHELX software refines structures, but twinning or disorder in the nitrile group may require constraints .
- Validation : Check R-factors (<5%) and electron density maps for missing/ambiguous atoms .
Q. What mechanistic insights can be gained from enzyme inhibition studies involving this compound?
- Methodological Answer :
- Kinetic Assays : Measure Kᵢ values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, uses Michaelis-Menten kinetics to study aromatase inhibition.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to elucidate entropy-driven vs. enthalpy-driven interactions .
- Mutagenesis Studies : Identify critical residues by comparing wild-type vs. mutant enzyme activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
